5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 5-Allyl-5-(2-oxo-3,3-dimethylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-(3,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl and ethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes .
Properties
CAS No. |
20977-51-9 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(3,3-dimethylbutyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(7-6-11(2,3)4)8(15)13-10(17)14-9(12)16/h5-7H2,1-4H3,(H2,13,14,15,16,17) |
InChI Key |
LHJQXZSHIGNAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)C |
Origin of Product |
United States |
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